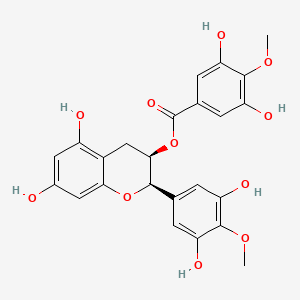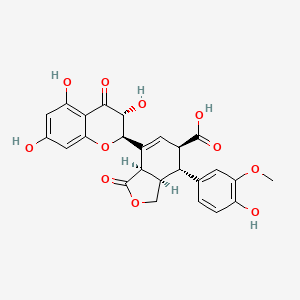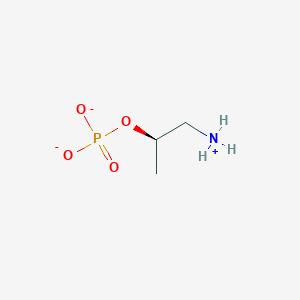
(R)-1-ammoniopropan-2-yl phosphate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-ammoniopropan-2-yl phosphate(1-) is an organophosphate oxoanion. It is a conjugate base of a (R)-1-aminopropan-2-yl phosphate.
Aplicaciones Científicas De Investigación
Phosphate Solubilizing Microorganisms (PSM) and Agriculture Phosphate solubilizing microorganisms (PSM) are pivotal in agriculture for converting insoluble forms of phosphate, such as Eppawala Rock Phosphate (ERP), into forms accessible to plants. These microorganisms produce organic acids that help in dissolving insoluble phosphates, thus enhancing the availability of phosphorous, a crucial element for crop nutrition. Research suggests that optimizing the inocula of PSM with ERP could significantly benefit crop production, particularly in regions with phosphate-rich but insoluble soil resources (Jayaneththi, 2017).
Enhancing P Use Efficiency with Phosphate Bacterial Solubilization Increasing crop production and ensuring soil fertility have led to the prominence of phosphate solubilizing bacteria (PSB). These bacteria are key to improving soil biological fertility and crop productivity. PSB can enhance the availability and efficiency of phosphorus fertilizers, including organic and mineral forms like rock phosphate (RP), playing a substantial role in integrated crop nutrition systems. The review underscores the necessity of PSB bioformulations as a sustainable approach to augment P fertilizer use efficiency and boost crop yields (Elhaissoufi et al., 2021).
Applications in Material Science Phosphate Glasses
Phosphate and phosphate-containing glasses have seen extensive research, particularly through the use of nuclear magnetic resonance (NMR) data. These materials, including compositions of alkali and alkaline earth phosphates, have been studied for their structural properties. This information is critical in understanding the physical and chemical behaviors of these glasses in various applications, including material science and engineering (Kirkpatrick & Brow, 1995).
Phosphorus Scarcity and Recovery Techniques The depletion of natural phosphorus resources has sparked the development of various P-recovery techniques from wastewater. Despite the technological feasibility of full-scale P-recovery techniques, economic, legislative, and policy factors significantly impact their global operationalization. These techniques are pivotal in addressing the natural phosphorus scarcity and aligning agricultural practices with sustainable and environmentally friendly approaches (Desmidt et al., 2015).
Biotechnological Potential of PSM in Mangrove Ecosystems Microorganisms play a crucial role in the phosphorus cycle, converting insoluble phosphorus forms into accessible ones, which is vital for plant growth and survival. In particular, the biotechnological potential of phosphate solubilizing microorganisms from mangrove environments has gained attention. Genetic manipulation to enhance the efficiency of these bacteria in solubilizing mineral and organic phosphate highlights the potential of these microorganisms in improving plant growth in various ecosystems (Behera et al., 2014).
Propiedades
Nombre del producto |
(R)-1-ammoniopropan-2-yl phosphate(1-) |
|---|---|
Fórmula molecular |
C3H9NO4P- |
Peso molecular |
154.08 g/mol |
Nombre IUPAC |
[(2R)-1-azaniumylpropan-2-yl] phosphate |
InChI |
InChI=1S/C3H10NO4P/c1-3(2-4)8-9(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)/p-1/t3-/m1/s1 |
Clave InChI |
YBOLZUJJGUZUDC-GSVOUGTGSA-M |
SMILES isomérico |
C[C@H](C[NH3+])OP(=O)([O-])[O-] |
SMILES canónico |
CC(C[NH3+])OP(=O)([O-])[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1264456.png)
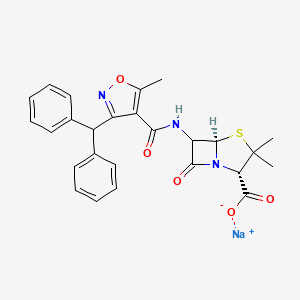

![4-[[[(3S,6R,7S,8aS)-3-(4-acetamidobutyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl]-oxomethyl]amino]butyl-trimethylammonium](/img/structure/B1264462.png)
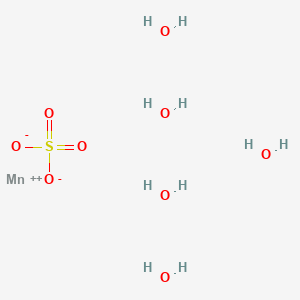
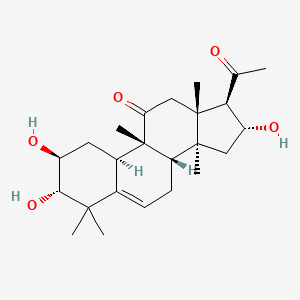
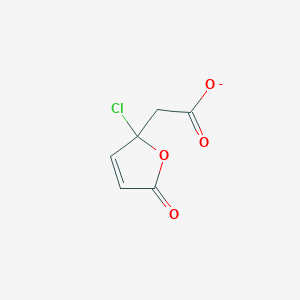

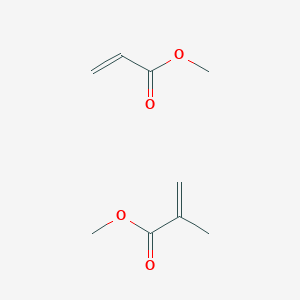

![Benzo[e]indolium](/img/structure/B1264472.png)
![N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B1264475.png)
